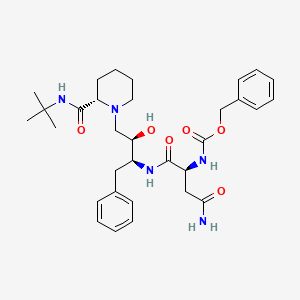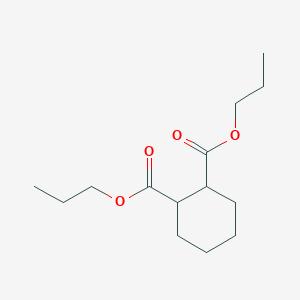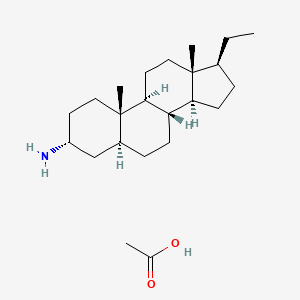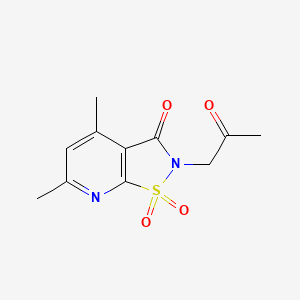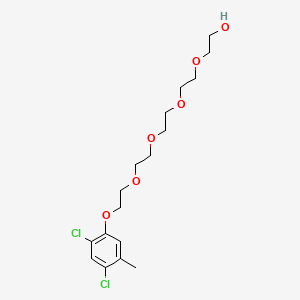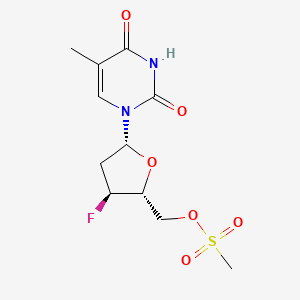
Thymidine, 3'-deoxy-3'-fluoro-, 5'-methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine, 3’-deoxy-3’-fluoro-, 5’-methanesulfonate is a synthetic nucleoside analog. This compound is structurally similar to thymidine, a natural nucleoside found in DNA. The modification at the 3’ position with a fluorine atom and the addition of a methanesulfonate group at the 5’ position make this compound unique and useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-deoxy-3’-fluoro-, 5’-methanesulfonate typically involves nucleophilic substitution reactions. One common method starts with 2,3’-anhydrothymidine, which undergoes nucleophilic attack by fluoride ions to introduce the fluorine atom at the 3’ position. The reaction is carried out in dimethyl sulfoxide (DMSO) at elevated temperatures (around 160°C) for about 10 minutes. The resulting intermediate is then treated with methanesulfonyl chloride to introduce the methanesulfonate group at the 5’ position .
Industrial Production Methods
In industrial settings, the synthesis is often automated to ensure high yield and purity. The process involves the use of remote-controlled synthesis modules that allow for precise control of reaction conditions. The overall radiochemical yield can be around 18.1 ± 5.4%, with specific activities of 100–220 GBq/μmol .
Chemical Reactions Analysis
Types of Reactions
Thymidine, 3’-deoxy-3’-fluoro-, 5’-methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 3’ position can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The methanesulfonate group can be hydrolyzed under basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Fluoride ions in DMSO at elevated temperatures.
Hydrolysis: Sodium hydroxide (NaOH) at room temperature.
Major Products
Substitution: Depending on the nucleophile used, various substituted thymidine analogs can be formed.
Hydrolysis: The primary product is the corresponding alcohol.
Scientific Research Applications
Thymidine, 3’-deoxy-3’-fluoro-, 5’-methanesulfonate has several applications in scientific research:
Positron Emission Tomography (PET): It is used as a tracer to assess tumor proliferation activity in vivo.
Cancer Research: It helps in evaluating the efficacy of cancer treatments by monitoring changes in tumor cell proliferation.
Mechanism of Action
Thymidine, 3’-deoxy-3’-fluoro-, 5’-methanesulfonate exerts its effects primarily through its incorporation into DNA. The compound is phosphorylated by thymidine kinase-1 (TK-1) and incorporated into the DNA of proliferating cells. This incorporation disrupts DNA synthesis and cell division, making it useful for imaging and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
3’-Deoxy-3’-fluorothymidine (FLT): A closely related compound used in PET imaging.
Alovudine: Another thymidine analog with antiviral properties.
Uniqueness
Thymidine, 3’-deoxy-3’-fluoro-, 5’-methanesulfonate is unique due to the presence of both the fluorine atom at the 3’ position and the methanesulfonate group at the 5’ position. This dual modification enhances its utility in imaging and therapeutic applications compared to other thymidine analogs .
Properties
CAS No. |
51247-06-4 |
|---|---|
Molecular Formula |
C11H15FN2O6S |
Molecular Weight |
322.31 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl methanesulfonate |
InChI |
InChI=1S/C11H15FN2O6S/c1-6-4-14(11(16)13-10(6)15)9-3-7(12)8(20-9)5-19-21(2,17)18/h4,7-9H,3,5H2,1-2H3,(H,13,15,16)/t7-,8+,9+/m0/s1 |
InChI Key |
KIEUYYVPJIIRHO-DJLDLDEBSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COS(=O)(=O)C)F |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COS(=O)(=O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


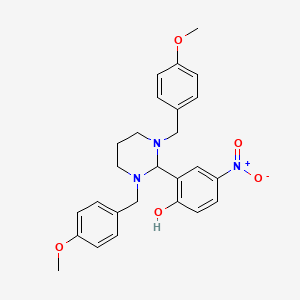

![7-(2-Hydroxyethyl)-8-[1-(hydroxymethyl)propylamino]-1,3-dimethyl-purine-2,6-dione](/img/structure/B12793934.png)
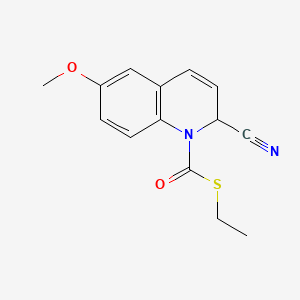

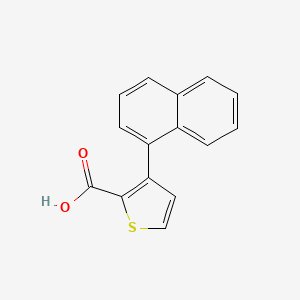
![[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol;hydrochloride](/img/structure/B12793958.png)
